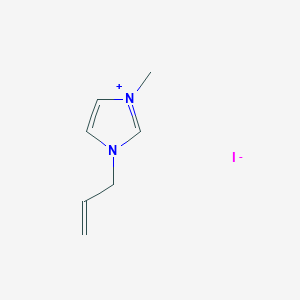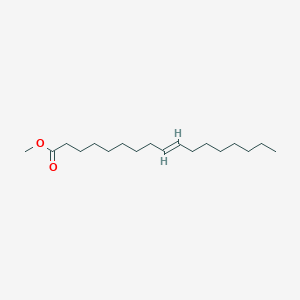
9-Heptadecenoic acid, methyl ester
Descripción general
Descripción
9-Heptadecenoic acid, methyl ester, also known as Methyl (9Z)-9-heptadecenoate, is a chemical compound with the molecular formula C18H34O2 . It is a type of fatty acid ester .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C18H34O2 . The IUPAC Standard InChI is InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8- .Aplicaciones Científicas De Investigación
1. Nature in Ruminant Fats
Heptadecenoic acid, particularly the 17:1 isomer, is a minor constituent in ruminant fats, predominantly as the 17:1 cis-9 isomer. Its presence and isomeric composition in ruminant milk and intramuscular fat are crucial for defining its structural analysis in various samples (Alves, Marcelino, Portugal, & Bessa, 2006).
2. Internal Standard in Fatty Acid Analysis
Methyl n-cis-9-heptadecenoate, a derivative of heptadecenoic acid, has been utilized as an internal standard in the calibration for fatty acid methyl esters weight microdetermination. Its specific structural characteristics make it suitable for accuracy in weight determination in fatty acid analysis (Zhukov & Vereshchagin, 1970).
3. Component in Musk-Ox Fat
In studies on Canadian musk-ox body fat, 9-heptadecenoic acid was identified as a constituent, specifically in its cis-9 isomer form. This finding helps in understanding the fatty acid composition in specific animal fats (Chisholm & Hopkins, 1957).
4. Role in Trihydroxyoctadecenoic Acids Analysis
9-Heptadecenoic acid, in the form of methyl esters, contributes to the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides. This aids in understanding the complex chemistry of fatty acid derivatives (Hamberg, 1991).
5. Characterization in Moss Spores
In Polytrichum commune spores, the monoenoic fraction containing 9-heptadecenoic acid was characterized, providing insights into the fatty acid profile of moss spores and their potential biological functions (Karunen, 1975).
6. Catalyst in Hydrogenation Studies
Heptadecenoic acid methyl esters have been investigated in hydrogenation studies, specifically looking at the catalyst composition and reaction parameters. Such studies contribute to the development of selective hydrogenation processes in industrial applications (Deshpande, Ramnarayan, & Narasimhan, 1990).
7. Antifungal Properties
cis-9-Heptadecenoic acid has shown antifungal properties, with its effects varying among different fungi. This research contributes to the understanding of natural antifungal agents and their potential applications in biocontrol (Avis & Bélanger, 2001).
8. Metathesis Reactions
The metathesis of 9-octadecenoic acid methyl ester, which is structurally related to 9-heptadecenoic acid, has been studied for the production of valuable chemicals, demonstrating the potential of these fatty acids in industrial chemistry (Vyshnavi, Prasad, & Karuna, 2015).
Propiedades
IUPAC Name |
methyl (E)-heptadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDEAFDHYYGKM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



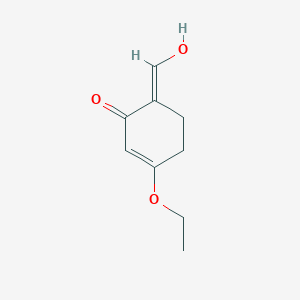

![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)
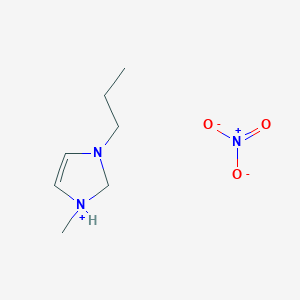

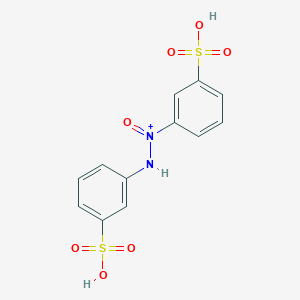

![1,4-Dioxaspiro[4.4]non-7-ylmethanol](/img/structure/B3276907.png)

